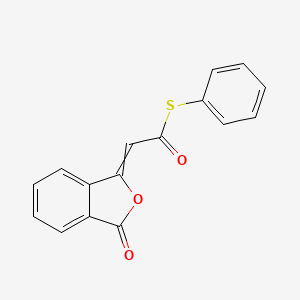
S-Phenyl (3-oxo-2-benzofuran-1(3H)-ylidene)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl (3-oxo-2-benzofuran-1(3H)-ylidene)ethanethioate: is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl (3-oxo-2-benzofuran-1(3H)-ylidene)ethanethioate typically involves the condensation of a benzofuran derivative with a thiol compound under controlled conditions. Common reagents used in the synthesis include:
Benzofuran-3-one: The starting material for the benzofuran moiety.
Phenylthiol: Provides the phenylthio group.
Catalysts: Such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
S-Phenyl (3-oxo-2-benzofuran-1(3H)-ylidene)ethanethioate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for various therapeutic areas.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of S-Phenyl (3-oxo-2-benzofuran-1(3H)-ylidene)ethanethioate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Modulation of receptor activity: By acting as an agonist or antagonist.
Interference with cellular pathways: Affecting processes such as cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Such as 2-phenylbenzofuran or 3-methylbenzofuran.
Thioesters: Such as phenylthioacetic acid or phenylthioacetic acid ethyl ester.
Uniqueness
S-Phenyl (3-oxo-2-benzofuran-1(3H)-ylidene)ethanethioate is unique due to its specific structure, which combines a benzofuran moiety with a phenylthio group. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
61756-47-6 |
|---|---|
Molecular Formula |
C16H10O3S |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
S-phenyl 2-(3-oxo-2-benzofuran-1-ylidene)ethanethioate |
InChI |
InChI=1S/C16H10O3S/c17-15(20-11-6-2-1-3-7-11)10-14-12-8-4-5-9-13(12)16(18)19-14/h1-10H |
InChI Key |
XXVPXAZPNZAQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C=C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















